

4-Isopropylbenzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Isopropylbenzenesulfonic acid*

Cat. No.: B096043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **4-Isopropylbenzenesulfonic acid**. The information is presented to support research, development, and application activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property determination.

Core Physical Properties

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid.^[1] Its structure, featuring a sulfonic acid group and an isopropyl group on a benzene ring, imparts specific physical and chemical characteristics relevant to its use as a reagent, catalyst, and intermediate in various industrial processes, including the production of pharmaceuticals, dyes, and surfactants.^[1]

Quantitative Data Summary

The physical properties of **4-Isopropylbenzenesulfonic acid** are summarized in the table below. These values are critical for designing and executing experiments, as well as for safety and handling considerations.

Property	Value	Unit
Molecular Formula	C ₉ H ₁₂ O ₃ S	-
Molecular Weight	200.25	g/mol
Melting Point	87.00	°C
Boiling Point	300.00	°C
Density	1.180	g/cm ³
Appearance	White to off-white solid or crystalline substance	-
Solubility	Readily soluble in water and polar organic solvents	-

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the key physical properties of a solid organic compound like **4-Isopropylbenzenesulfonic acid**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[2]

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[2]
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Heating medium (e.g., mineral oil)[2]

Procedure:

- Sample Preparation: A small amount of the dry **4-Isopropylbenzenesulfonic acid** is finely powdered using a mortar and pestle.[2][3]
- Capillary Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[3][4]
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in the melting point apparatus.
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[2]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[5] A sharp melting range (typically 0.5-1.0°C) indicates a high degree of purity.[4]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids or solids that can be melted, this method provides an accurate determination.

Apparatus:

- Thiele tube[1][6]
- Small test tube (fusion tube)[1]
- Capillary tube (sealed at one end)[1][7]
- Thermometer[1]
- Heating source (e.g., Bunsen burner)[7]
- Heating medium (e.g., mineral oil)

Procedure:

- Sample Preparation: A small amount of molten **4-Isopropylbenzenesulfonic acid** is placed in the fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[1][7]
- Apparatus Assembly: The fusion tube is attached to a thermometer, and both are suspended in the Thiele tube containing mineral oil. The thermometer bulb and the fusion tube should be at the same level.[2]
- Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[2][6]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbles stop and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Determination (Liquid Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[8] Since **4-Isopropylbenzenesulfonic acid** is soluble in water, a non-polar solvent in which it is insoluble would be required.

Apparatus:

- Analytical balance
- Graduated cylinder
- A suitable non-polar solvent (in which the acid is insoluble)

Procedure:

- Mass Measurement: A sample of the solid **4-Isopropylbenzenesulfonic acid** is accurately weighed using an analytical balance (mass, m).[8]

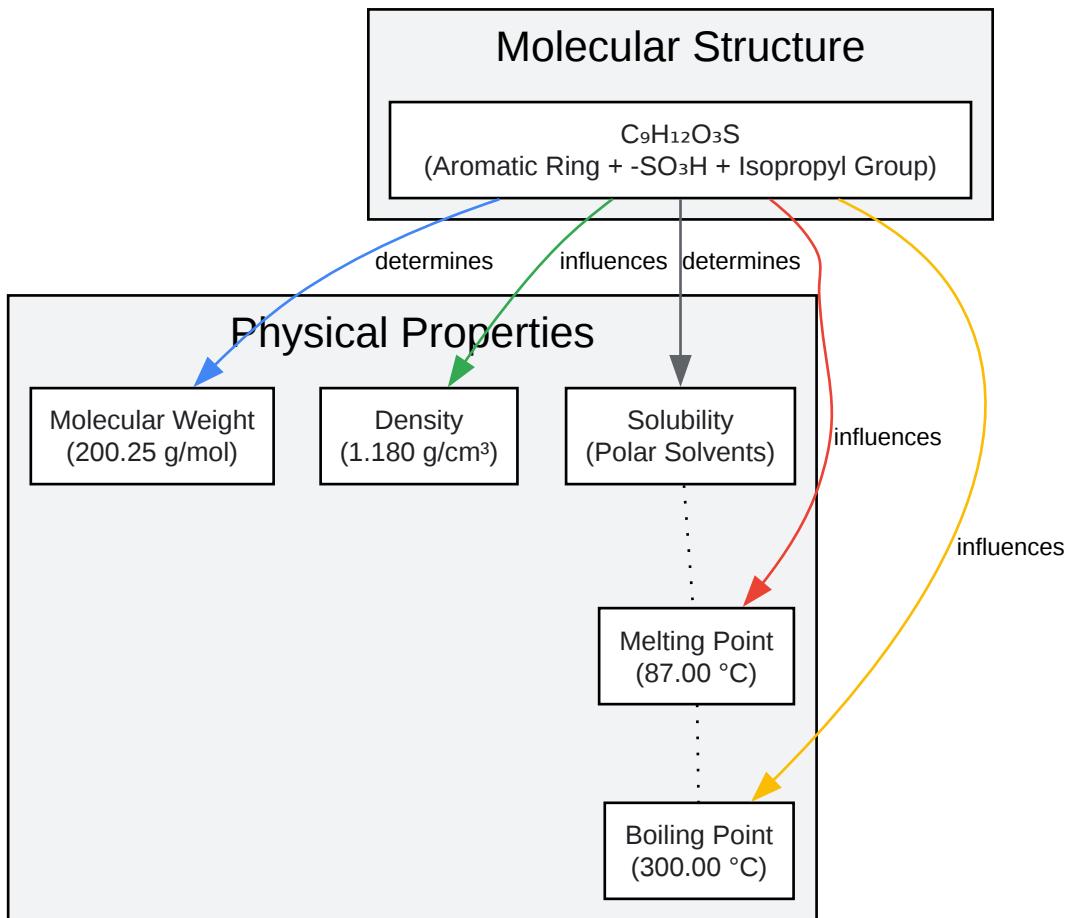
- Initial Volume: A known volume of the non-polar solvent is added to a graduated cylinder, and the initial volume (V_1) is recorded.[8]
- Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged. The new volume (V_2) is recorded.[8]
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$). The density (ρ) is then calculated using the formula: $\rho = m / V$.[8]

Solubility Determination (Qualitative)

The solubility of **4-Isopropylbenzenesulfonic acid** in various solvents can be determined through simple qualitative tests.[9]

Apparatus:

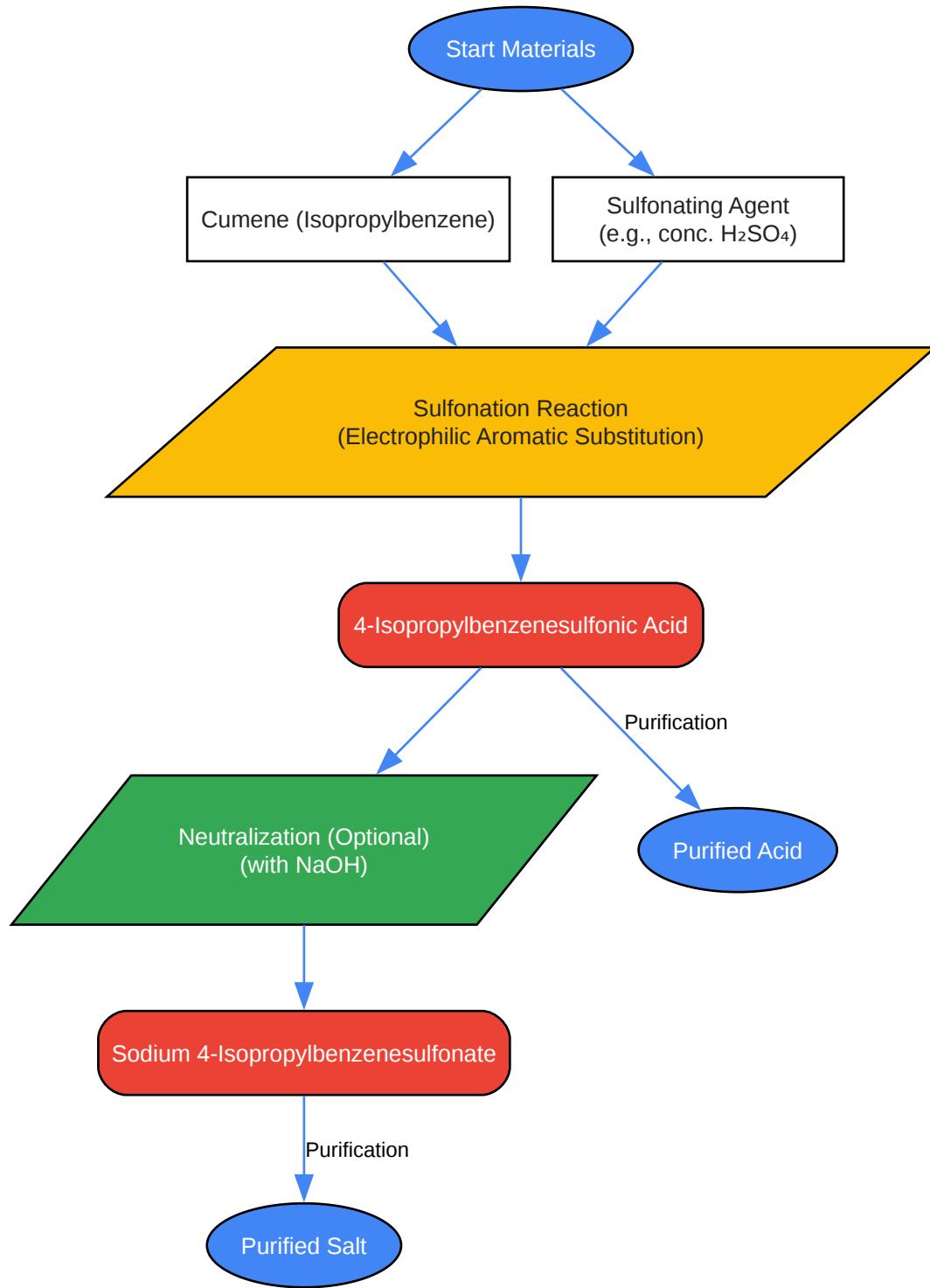
- Test tubes
- Spatula
- Various solvents (e.g., water, ethanol, hexane)


Procedure:

- Sample Addition: A small, measured amount (e.g., 25 mg) of **4-Isopropylbenzenesulfonic acid** is placed into a test tube.[10]
- Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent is added to the test tube in portions.[10]
- Observation: The mixture is vigorously shaken after each addition.[10] The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not dissolve at all. This process is repeated for each solvent to build a solubility profile.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to **4-Isopropylbenzenesulfonic acid**.


Logical Relationship of Physical Properties

[Click to download full resolution via product page](#)

Caption: Interrelation of Molecular Structure and Physical Properties.

Workflow for Synthesis of 4-Isopropylbenzenesulfonic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **4-Isopropylbenzenesulfonic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. tiu.edu.iq [tiu.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [4-Isopropylbenzenesulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096043#4-isopropylbenzenesulfonic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com